1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one
Description
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (a six-membered lactam ring) linked to a phenyl group substituted with a 1,3,4-oxadiazole moiety bearing an aminomethyl group. Its molecular formula is C₁₄H₁₆N₄O₂, with a molecular weight of 272.31 g/mol. Although direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in drug discovery, materials science, and chromatography .
Properties
CAS No. |
919121-30-5 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-[4-[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C14H16N4O2/c15-9-12-16-17-14(20-12)10-4-6-11(7-5-10)18-8-2-1-3-13(18)19/h4-7H,1-3,8-9,15H2 |
InChI Key |
CKNLYSYNLSCUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NN=C(O3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the aminomethyl group. The piperidinone core is then constructed through cyclization and functionalization reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the phenyl ring or the piperidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The presence of the aminomethyl group enhances the interaction with bacterial membranes, potentially leading to increased permeability and subsequent cell death.
-
Anticancer Properties
- Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Neuroprotective Effects
- The neuroprotective properties of oxadiazole derivatives have been explored in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been linked to potential therapeutic effects in conditions like Alzheimer's disease.
-
Anti-inflammatory Activity
- Research has indicated that compounds containing the oxadiazole ring can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives including the target compound. These derivatives were tested against various cancer cell lines. The study reported that 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one exhibited IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer activity .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results showed significant improvements in motor function and reductions in neuroinflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of 1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl oxadiazole moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with structurally related analogs:
Analysis of Structural and Functional Differences
Piperidine vs. Piperidin-2-one
- Target Compound : The lactam ring (piperidin-2-one) enhances hydrogen-bonding capacity and metabolic stability compared to piperidine analogs (e.g., ) .
- Piperidine Analogs : Secondary amines (e.g., 4-[5-(2-methoxyphenyl)-oxadiazolyl]piperidine) may exhibit higher basicity and membrane permeability but lower hydrolytic stability .
Oxadiazole Substituents
- Aminomethyl Group: Unique to the target compound, this group likely improves solubility and interaction with biological targets (e.g., enzymes) via hydrogen bonding.
- Methoxy/Alkoxy Groups : Electron-donating substituents () modulate electronic properties, enhancing thermal stability for chromatography (e.g., compound [A] in achieved optimal PAH separation at 210°C) .
- Bulkier Groups (e.g., Quinolinyl): In TPDOPQ, extended conjugation enables fluorescence emission, demonstrating the oxadiazole’s versatility in materials science .
Biological Activity
1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, analgesic, and anticonvulsant properties.
Chemical Structure and Properties
The compound features a piperidinone core linked to a phenyl group substituted with a 1,3,4-oxadiazole moiety. The presence of the oxadiazole ring is significant as it contributes to the compound's pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. IC50 values reported for these lines are approximately 0.67 µM, 0.80 µM, and 0.87 µM respectively .
- Case Studies : A study evaluated multiple oxadiazole derivatives against various cancer cell lines as per the National Cancer Institute (NCI) guidelines. Notably, compounds exhibited significant growth inhibition percentages against leukemia (K-562) and breast cancer (T-47D) cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Cell Line | Compound | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| PC-3 | 1-{...} | 0.67 | 50 |
| HCT-116 | 1-{...} | 0.80 | 45 |
| ACHN | 1-{...} | 0.87 | 40 |
| K-562 | Various | - | 18.22 |
| T-47D | Various | - | 34.27 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Studies : Research indicates that oxadiazole derivatives show activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of specific substituents in the oxadiazole structure enhances this activity .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 1-{...} | < 10 µg/mL |
| Escherichia coli | 1-{...} | < 5 µg/mL |
| Pseudomonas aeruginosa | Various | < 15 µg/mL |
Analgesic Activity
The analgesic potential of this compound has been explored through formalin-induced nociception tests:
- Findings : Compounds derived from the oxadiazole framework have shown promising results in reducing pain responses comparable to standard analgesics like mefenamic acid .
Anticonvulsant Activity
Several studies have focused on the anticonvulsant properties of oxadiazole derivatives:
- Evaluation Methods : The maximal electroshock-induced seizure (MES) method has been employed to assess efficacy. Compounds with specific substitutions demonstrated significant anticonvulsant activity .
Table 3: Anticonvulsant Activity of Oxadiazole Derivatives
| Compound | Evaluation Method | Efficacy (%) |
|---|---|---|
| R=Cl | MES | >70 |
| R=F | MES | >65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
